molecular formula C22H21N5O2 B14953395 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide

Cat. No.: B14953395
M. Wt: 387.4 g/mol
InChI Key: CKXZCKBOSKIBAG-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a pyrimidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The indole derivative is then further functionalized through N-alkylation and coupling reactions to introduce the pyrimidine and benzamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindole derivatives, amines, and various substituted indole compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring may enhance the compound’s binding affinity and specificity. This compound can inhibit key enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is unique due to its combination of an indole moiety with a pyrimidine ring, which imparts distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development .

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C22H21N5O2/c1-29-20-8-3-7-19-18(20)9-13-27(19)14-12-23-21(28)16-5-2-6-17(15-16)26-22-24-10-4-11-25-22/h2-11,13,15H,12,14H2,1H3,(H,23,28)(H,24,25,26)

InChI Key

CKXZCKBOSKIBAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC(=CC=C3)NC4=NC=CC=N4

Origin of Product

United States

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